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molecular formula C8H14O3 B8345459 Ethyl 2-(1-(hydroxymethyl)cyclopropyl)acetate

Ethyl 2-(1-(hydroxymethyl)cyclopropyl)acetate

Cat. No. B8345459
M. Wt: 158.19 g/mol
InChI Key: PATOLOIVIHYEHZ-UHFFFAOYSA-N
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Patent
US07829716B2

Procedure details

6.0 g 2-[1-(hydroxymethyl)cyclopropyl]acetic acid (compound (13) was dissolved in 120 ml ethanol followed by addition of 6 drops of conc. sulfuric acid. The mixture was stirred at room temperature overnight. The mixture was concentrated partly to remove ˜40 ml ethanol and further stirred at room temperature (“rt”) for another day. The mixture was neutralized to pH˜7 (using ˜3 ml aq. saturated NaHCO3) and concentrated in vacuo. After re-dissolving in ethylacetate (200 ml), it was washed with brine (15 ml), dried and concentrated in vacuo to give a light-yellow oil (6.85 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:6][C:7]([OH:9])=[O:8])[CH2:5][CH2:4]1.[CH2:10](O)[CH3:11]>S(=O)(=O)(O)O>[OH:1][CH2:2][C:3]1([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OCC1(CC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(CC1)CC(=O)O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated partly
CUSTOM
Type
CUSTOM
Details
to remove ˜40 ml ethanol
STIRRING
Type
STIRRING
Details
further stirred at room temperature (“rt”) for another day
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
After re-dissolving in ethylacetate (200 ml)
WASH
Type
WASH
Details
it was washed with brine (15 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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